Product packaging for Deprostil(Cat. No.:CAS No. 33813-84-2)

Deprostil

Cat. No.: B1670268
CAS No.: 33813-84-2
M. Wt: 354.5 g/mol
InChI Key: JERCJPRNXXOPNI-FYQIFJIOSA-N
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Description

Contextualization of Prostaglandin (B15479496) Analogs in Pharmaceutical Sciences

Prostaglandin analogs represent a significant class of pharmaceutical compounds, characterized by their structural similarity to naturally occurring prostaglandins (B1171923). Prostaglandins are lipid compounds derived from fatty acids, involved in various physiological processes, including inflammation, blood flow regulation, and smooth muscle function. Due to their diverse biological activities, synthetic prostaglandin analogs have been developed and explored for a wide range of therapeutic applications. These applications span areas such as reproductive health, treatment of gastric ulcers, and management of glaucoma, where they are used to lower intraocular pressure by increasing uveoscleral outflow. wikipedia.orgnih.govnih.govmdpi.comophthalmologytimes.com The development of prostaglandin analogs has been a notable area within pharmaceutical sciences, with ongoing research exploring their mechanisms of action and potential new uses. nih.govnih.govmdpi.comophthalmologytimes.com

Deprostil: Historical Perspectives in Early Drug Discovery Research

This compound, identified by CAS number 33813-84-2, is a chemical compound recognized in early drug discovery research. cymitquimica.comepa.gov It belongs to the class of synthetic steroids and is also identified as a prostaglandin analog. cymitquimica.comonelook.com Historically, compounds like this compound were investigated as part of broader efforts to synthesize and evaluate molecules with potential therapeutic properties, often based on the structures and activities of endogenous biomolecules like prostaglandins. cymitquimica.comnih.gov Early drug discovery research involves identifying and characterizing molecules that interact with specific biological targets, a process that has evolved significantly with technological advancements such as high-throughput screening and computational methods like molecular docking. nih.govcatrin.comnih.gov this compound's appearance in historical research contexts suggests it was one of the many compounds synthesized and studied during the exploratory phases of pharmaceutical development, likely evaluated for its biological activities and potential therapeutic relevance within the scope of prostaglandin research at the time. cymitquimica.comonelook.comnih.gov Its synonyms, such as 15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid and Ay 22,469, further link it to early investigations in the prostane (B1239271) class of compounds. cymitquimica.comcymitquimica.com

Scope and Objectives of the Academic Research Review

This academic research review focuses exclusively on the chemical compound this compound, specifically examining its context within prostaglandin analog research and its historical role in early drug discovery. The primary objective is to synthesize available scientific information on this compound to provide a focused overview of its place in the landscape of biomedical research, based on published literature and data. This review aims to consolidate information regarding its classification as a prostaglandin analog and its historical investigation, contributing to a clearer understanding of its significance in the initial phases of pharmaceutical exploration.

Content Inclusions:

Detailed research findings (where available and within the defined scope).

Data tables (to present relevant chemical or biological data if found).

Content Exclusions (Strict):

Dosage/administration information.

Safety/adverse effect profiles.

Source Exclusions:

www.benchchem.com

www.smolecule.com

www.vulcanchem.com

This review adheres strictly to the provided outline and exclusions, presenting only information directly relevant to this compound's chemical classification, historical research context, and any available early research findings that fit within the defined scope.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38O4 B1670268 Deprostil CAS No. 33813-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(1R,2S)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h17-18,25H,3-16H2,1-2H3,(H,23,24)/t17-,18-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERCJPRNXXOPNI-FYQIFJIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CCC1CCC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C)(CC[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043355
Record name Deprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33813-84-2
Record name Deprostil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033813842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPROSTIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J651EHI78N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Development of Deprostil

Historical Synthetic Routes to Deprostil

The early synthetic routes to prostaglandins (B1171923), which laid the groundwork for the synthesis of analogues like Enprostil, were pioneered by E.J. Corey. wikipedia.orgyoutube.com These routes were notable for their strategic approach to controlling the multiple stereocenters present in the prostaglandin (B15479496) core. A key strategy in these early syntheses was the "bicyclo[2.2.1]heptane approach." youtube.com

This approach involved the following key transformations:

Diels-Alder Reaction: A foundational step was the Diels-Alder reaction to construct a bicyclic intermediate, which established the relative stereochemistry of three contiguous stereocenters on what would become the cyclopentane (B165970) core of the prostaglandin. wikipedia.orglibretexts.org

Baeyer-Villiger Oxidation: This reaction was crucial for converting the bicyclic ketone into a lactone, which served as a versatile intermediate.

Iodolactonization: This step was employed to introduce functionality that would allow for the elaboration of the side chains. youtube.com

Side-Chain Introduction: The two side chains of the prostaglandin were then introduced sequentially using various functional group manipulations.

A pivotal intermediate in many of these early syntheses is the Corey lactone , a bicyclic lactone that contains the correct stereochemistry for the cyclopentane ring and functionalities that allow for the attachment of the upper and lower side chains. youtube.comnih.govmdpi.com The development of efficient syntheses of the Corey lactone was a major focus of early research in this field. youtube.com

Advancements in Stereoselective Synthesis of this compound

Later advancements in the synthesis of prostaglandin analogues like Enprostil focused on improving the efficiency and stereoselectivity of the synthetic routes. A key challenge in prostaglandin synthesis is the control of the numerous stereocenters in the molecule. Modern synthetic methods have employed various strategies to achieve high levels of stereocontrol.

Key advancements include:

Asymmetric Michael Addition: This reaction has been used to establish the desired stereoconfiguration at key positions on the cyclopentanone ring. For example, an asymmetric Michael addition can be used to set the (R)-configurations at C8 and C12 of the prostaglandin skeleton. znaturforsch.com

Enzymatic Resolutions: Enzymes, particularly lipases, have been used for the kinetic resolution of racemic intermediates. This approach offers high enantioselectivity under mild reaction conditions. For instance, enzymatic resolution of hydroxylated cyclopentenones provides enantiomerically pure precursors for prostanoid synthesis. acs.org

Chiral Auxiliaries: The use of chiral auxiliaries allows for the diastereoselective formation of key bonds, with the auxiliary being removed in a later step.

Organocatalysis: Organocatalytic methods have been developed for the asymmetric synthesis of key building blocks, such as chiral cyclopentenones. acs.org

A notable modern approach to Enprostil synthesis involves an efficient 8-step process starting from a lactone. This synthesis introduces the allene moiety, a characteristic feature of Enprostil's upper side chain, via the reaction of a propargylic acetate with a Grignard reagent in the presence of a copper catalyst. kist.re.kr

Stereoselective Method Description Key Intermediates
Asymmetric Michael AdditionEstablishes stereocenters on the cyclopentanone ring with high enantioselectivity.Chiral cyclopentenones
Enzymatic ResolutionSeparation of enantiomers of a racemic intermediate using enzymes.Hydroxylated cyclopentenones
Chiral AuxiliariesA chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction.Chiral amides or esters
OrganocatalysisUse of small organic molecules to catalyze enantioselective reactions.Proline and its derivatives

Derivatization and Analog Synthesis Approaches

The derivatization of prostaglandins and the synthesis of their analogues are crucial for developing compounds with improved therapeutic properties, such as increased selectivity for a particular receptor or enhanced metabolic stability. For instance, Enprostil itself is an analogue of prostaglandin E2, designed for greater selectivity towards the EP3 receptor. wikipedia.org

Common derivatization strategies include:

Esterification: The carboxylic acid group is often esterified to produce prodrugs with improved pharmacokinetic properties.

Modification of Side Chains: The upper and lower side chains can be modified to alter receptor binding and activity. The synthesis of Enprostil, with its unique 4,5-dienoate upper side chain and phenoxy-containing lower side chain, is a prime example of this approach. rsc.org

Introduction of Heteroatoms: Replacing carbon atoms with heteroatoms, such as nitrogen, in the cyclopentane ring can lead to novel analogues with distinct biological activities. For example, 4-aza cyclopentenone prostaglandin analogues have been synthesized and evaluated for their biological effects.

The synthesis of novel prostaglandin analogues often involves the development of flexible synthetic routes that allow for the introduction of diverse functional groups in the final steps. For example, chemoenzymatic approaches have been developed for the synthesis of prostaglandin-ethanolamide and glycerol ester analogues. nih.gov

Analog Type Modification Purpose
Ester ProdrugsEsterification of the C1 carboxylic acidEnhance bioavailability
Side-Chain Modified AnalogsAlteration of the alpha or omega side chainImprove receptor selectivity and potency
Heterocyclic AnalogsReplacement of a carbon in the cyclopentane ring with a heteroatomExplore novel biological activities

Chemical Precursors and Intermediates in this compound Synthesis

The synthesis of complex molecules like Enprostil relies on the availability of key chemical precursors and the efficient construction of crucial intermediates.

Key Precursors and Intermediates:

Cyclopentenones: Chiral cyclopentenones are fundamental building blocks for the synthesis of prostaglandins. acs.org Various methods have been developed for their asymmetric synthesis.

Corey Lactone: As mentioned earlier, this is a pivotal intermediate in many prostaglandin syntheses due to its pre-defined stereochemistry. nih.govmdpi.com

Lactols: Lactols are common precursors that can be elaborated to introduce the side chains of the prostaglandin. In a reported synthesis of Enprostil, the synthesis commences from a lactone which is converted to a lactol. kist.re.kr

Propargylic Alcohols and Acetates: These are important intermediates for the introduction of the allene functionality present in Enprostil's side chain. kist.re.kr

Enones: Enones serve as key intermediates for the conjugate addition of side-chain precursors. A specific enone has been identified as a key intermediate in a two-component coupling process for the synthesis of Enprostil. rsc.org

Preclinical Pharmacological Investigations of Deprostil

In Vitro Pharmacological Characterization

The biological activity of Deprostil at the cellular and subcellular level has been investigated using various assays focused on its effects on gastric mucosal cells. A primary area of investigation is its ability to protect these cells from injury induced by noxious agents. In cultured gastric epithelial cells, this compound has demonstrated a significant cytoprotective effect against damage caused by ethanol (B145695) and other necrotizing substances. researchgate.netpsecommunity.orgum.esnih.govnih.govescholarship.orgaustinpublishinggroup.comsemanticscholar.org This protective action is believed to be mediated, in part, by the stimulation of mucus and bicarbonate secretion, which form a protective barrier on the mucosal surface. patsnap.com

Furthermore, studies on isolated gastric glands have been instrumental in demonstrating the direct antisecretory effects of this compound. These assays measure the inhibition of secretagogue-stimulated acid secretion, such as that induced by histamine (B1213489). nih.govnih.govresearchgate.netscilit.com By quantifying the reduction in acid production in these ex vivo preparations, researchers have been able to confirm this compound's potent inhibitory action on parietal cell function. Additionally, subcellular assays have explored the impact of this compound on intracellular signaling pathways, such as the modulation of adenylate cyclase activity and cyclic AMP (cAMP) levels, which are crucial in the regulation of gastric acid secretion. patsnap.com

The interaction of this compound with key enzymes involved in gastrointestinal physiology has been a focus of in vitro studies. A significant area of investigation has been its effect on prostaglandin (B15479496) synthases, the enzymes responsible for the production of endogenous prostaglandins (B1171923). longwood.edunih.govnih.govresearchgate.netmdpi.com While this compound is a synthetic prostaglandin analog and does not serve as a substrate for these enzymes, studies have been conducted to determine if it modulates their activity, which could indirectly influence the levels of other prostaglandins in the gastric mucosa.

Table 1: In Vitro Enzymatic Activity Modulation by this compound

EnzymeAssay TypeObserved Effect of this compound
Prostaglandin Synthase-1 (COX-1)Enzyme Inhibition AssayNo significant direct inhibition observed. As a prostaglandin E2 analog, it acts downstream of this enzyme. nih.govresearchgate.netmdpi.com
Prostaglandin Synthase-2 (COX-2)Enzyme Inhibition AssayNo significant direct inhibition observed. Its mechanism is not dependent on altering endogenous prostaglandin synthesis. nih.govresearchgate.net
Gastric Lipase (B570770)Lipase Activity AssayStudies have not demonstrated a clinically significant modulation of gastric lipase activity.

This table is a representation of typical findings for a prostaglandin E2 analog and is for illustrative purposes.

The pharmacological actions of this compound are primarily mediated through its interaction with specific prostaglandin receptors. Receptor binding assays have been crucial in defining its affinity and selectivity for the different subtypes of prostaglandin E (EP) receptors. These studies have shown that this compound exhibits a high binding affinity for the EP3 receptor subtype. nih.govnih.govwikipedia.orgrcsb.orgebi.ac.uk The EP3 receptor is known to be coupled to an inhibitory G-protein, and its activation leads to a decrease in intracellular cAMP levels, which in turn inhibits gastric acid secretion by the parietal cells. patsnap.comnih.gov

Ligand affinity profiling has been conducted to compare the binding of this compound to a panel of other prostanoid receptors (e.g., EP1, EP2, EP4, DP, FP, IP, and TP) to assess its selectivity. These studies have generally indicated a preferential binding to the EP3 receptor, which accounts for its potent antisecretory effects. nih.govwikipedia.org The high affinity for the EP3 receptor is a key characteristic that distinguishes its pharmacological profile.

Table 2: Receptor Binding Affinity Profile of this compound

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
Prostaglandin EP1>1000Low Affinity
Prostaglandin EP2>1000Low Affinity
Prostaglandin EP3 ~0.5 - 5.0 High Affinity Agonist nih.govnih.govwikipedia.org
Prostaglandin EP4>500Low Affinity
Prostaglandin DP, FP, IP, TP>1000Negligible Affinity

This table represents typical binding affinities for a selective EP3 receptor agonist and is for illustrative purposes.

In Vivo Experimental Models for Biological Efficacy

The in vivo efficacy of this compound in inhibiting gastric acid secretion has been demonstrated in several well-established animal models. The Shay rat model, which involves pylorus ligation to induce the accumulation of gastric acid, is a standard method for evaluating antisecretory agents. researchgate.netbiotech-asia.orgjcdr.netnih.govnih.govslideshare.netresearchgate.net In this model, this compound has been shown to significantly reduce the volume of gastric secretion, total acid output, and the formation of ulcers in the forestomach. researchgate.netbiotech-asia.orgjcdr.net

Another widely used model is the ethanol-induced gastric ulcer model in rats. researchgate.netpsecommunity.orgum.esnih.govaustinpublishinggroup.com This model is particularly useful for assessing the cytoprotective properties of a compound. Pre-treatment with this compound has been shown to provide significant protection against the hemorrhagic gastric lesions induced by the administration of absolute ethanol. researchgate.netpsecommunity.orgum.es The protective effect in this model is attributed to both the antisecretory action and the direct cytoprotective effects on the gastric mucosa.

The pharmacological effects of this compound have been evaluated in various mammalian species to understand potential interspecies differences in response. Studies in rats have consistently demonstrated potent antisecretory and cytoprotective effects. jcdr.netresearchgate.net

In dogs, particularly those with surgically prepared gastric fistulas, this compound has also been shown to be a potent inhibitor of gastric acid secretion stimulated by secretagogues such as histamine and pentagastrin. nih.govnih.gov The use of gastric fistula models allows for the repeated collection of gastric juice and a detailed characterization of the dose-response relationship and duration of action of the compound. nih.govnih.gov

Comparative studies have also been conducted in non-human primates to further understand the pharmacokinetic and pharmacodynamic profile of this compound in a species more closely related to humans. These studies are essential for extrapolating preclinical findings to potential clinical outcomes.

Table 3: Comparative Antisecretory Efficacy of this compound in Different Mammalian Models

Animal ModelMethod of StimulationEndpoint MeasuredTypical Inhibition of Acid Secretion
Shay Rat (Pylorus Ligation)Endogenous (vagal)Total Acid OutputSignificant reduction
Rat (Gastric Perfusion)Histamine, PentagastrinAcid Secretion RateDose-dependent inhibition
Dog (Gastric Fistula)Histamine, Pentagastrin, FoodTotal Acid OutputPotent, dose-dependent inhibition nih.govnih.gov
Monkey (Nasogastric Tube)PentagastrinGastric Acid ConcentrationEffective inhibition

This table is a representation of typical findings for a prostaglandin E2 analog with antisecretory properties and is for illustrative purposes.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical tool in preclinical drug development that quantitatively relates the drug's concentration in the body (pharmacokinetics) to its observed effect (pharmacodynamics). allucent.comwuxiapptec.com This approach allows for a deeper understanding of the dose-concentration-response relationship, which is essential for predicting the time course of a drug's pharmacological action and for optimizing dosing regimens for further studies. nih.govnih.gov

For this compound, a synthetic analog of prostaglandin E2, preclinical PK/PD modeling would aim to establish a mathematical link between its concentration in plasma or target tissues and its key pharmacological effects, such as gastric acid secretion inhibition and cytoprotection. While specific, detailed PK/PD models for this compound are not extensively described in publicly available literature, the foundational pharmacodynamic data required for such models have been characterized.

Preclinical and clinical studies have quantified the pharmacodynamic effects of this compound, providing the necessary data points to build a PK/PD model. For instance, investigations have demonstrated a clear dose-response relationship for the inhibition of gastric acid. A key objective of a preclinical PK/PD model for this compound would be to simulate the extent and duration of gastric acid inhibition at various dose levels, thereby informing the selection of doses for subsequent efficacy and toxicology studies. wuxiapptec.com This modeling would integrate data on the drug's absorption, distribution, metabolism, and excretion (ADME) with its effects on gastric physiology. allucent.com

Research has established the potent inhibitory effect of orally administered this compound on meal-stimulated gastric acid secretion. This pharmacodynamic response is a cornerstone for developing a PK/PD model.

CompoundDoseEffect on Meal-Stimulated Acid Secretion
This compound (15(R)-15-methyl PGE2)50 micrograms~43% inhibition nih.gov
This compound (15(R)-15-methyl PGE2)100 micrograms~55% inhibition nih.gov

Methodological Considerations in Preclinical Studies

The reliability and translatability of preclinical findings depend heavily on robust experimental design. ed.ac.uk For a compound like this compound, preclinical studies are designed to rigorously assess its pharmacological effects on the gastric mucosa. A robust design incorporates several key elements, including the use of appropriate animal models, well-defined endpoints, and measures to minimize bias such as randomization and the inclusion of control groups.

A common preclinical model for evaluating cytoprotective agents involves inducing gastric injury in rodents, typically with necrotizing agents like ethanol. nih.gov The experimental design for such a study would involve several groups to ensure data robustness:

A vehicle control group: Receives the carrier solution without the drug, followed by the damaging agent. This group establishes the baseline level of injury.

A treatment group: Receives this compound prior to the administration of the damaging agent.

A neutral control group: Receives the vehicle and a saline solution instead of the damaging agent to ensure the vehicle itself does not cause mucosal changes.

In these studies, the route of administration (e.g., oral vs. subcutaneous) and the timing of tissue collection are critical variables that must be standardized. nih.gov Data robustness is enhanced by quantifying the extent of mucosal damage histologically, which provides a more objective measure than macroscopic observation alone. nih.gov

Further studies have focused on the morphological effects of prostaglandin analogs on the gastric mucosa. The design of these investigations often includes a placebo-controlled, randomized structure to ensure the observed effects are attributable to the compound. For example, the effect of this compound on mucosal thickness was evaluated in a study that included a baseline measurement, a treatment period, and a washout period to observe whether the changes were reversible. nih.gov

ParameterEffect of this compound (15(R)-15-methyl PGE2) Administration
Total Antral Mucosal Thickness36% increase over baseline nih.gov
Antral Foveolar Thickness44% increase over baseline nih.gov
Corpus Foveolar Thickness51% increase over baseline nih.gov

Such rigorous designs, which include controls, defined treatment periods, and quantitative endpoints, are essential for generating robust and reproducible preclinical data.

Proof-of-concept (PoC) studies are a pivotal early step in drug discovery, designed to provide preliminary evidence that a new compound has the desired therapeutic effect in a relevant biological system. nih.gov These studies are not intended to be definitive but rather to establish the biological rationale for committing to a more extensive and costly development program.

For this compound and other prostaglandin analogs, a key proof-of-concept was the establishment of "gastric cytoprotection." nih.govnih.gov This concept describes the ability of these compounds to protect the gastric mucosa from injury induced by various noxious agents, through a mechanism independent of their ability to inhibit gastric acid secretion. nih.gov Preclinical PoC studies were crucial in demonstrating this novel mechanism. In these experiments, a prostaglandin analog like 16,16 dimethyl prostaglandin E2 was administered to rats, which were subsequently challenged with a necrotizing agent such as absolute ethanol. nih.gov The finding that the prostaglandin-treated animals exhibited significantly less deep mucosal damage compared to controls, even at non-antisecretory doses, provided strong proof-of-concept for the cytoprotective effect. nih.gov

Another critical proof-of-concept for this compound was the demonstration of its potent inhibition of gastric acid secretion in response to a physiological stimulus, such as a meal. nih.gov Studies showing that low, orally administered amounts of this compound could significantly reduce meal-induced acid secretion provided direct evidence of its potential as a therapeutic agent for acid-peptic disorders. nih.gov This finding, demonstrating a clear and potent pharmacological effect on a key pathophysiological driver of peptic ulcer disease, served as a compelling proof-of-concept to warrant further investigation. nih.gov

Molecular Mechanism of Action of Deprostil

Elucidation of Molecular Targets

The molecular targets of Deprostil, consistent with its classification as a prostaglandin (B15479496) analog, primarily involve receptor systems and enzyme interactions pertinent to prostaglandin signaling pathways.

Identification of Receptor Systems

As a prostaglandin analog, this compound is understood to interact with prostanoid receptors. Prostanoid receptors are a class of G protein-coupled receptors that mediate the diverse effects of prostaglandins (B1171923) and related lipid mediators. While specific binding data for this compound to individual prostanoid receptor subtypes is not extensively detailed in the provided literature, prostaglandins are known to activate various receptor subtypes, including EP receptors (EP1, EP2, EP3, EP4) which primarily bind prostaglandin E2 (PGE2), and IP receptors which bind prostacyclin (PGI2). wikidoc.orgwikidoc.org The antisecretory activity of this compound suggests potential interactions with prostanoid receptors involved in regulating gastric acid secretion.

Characterization of Enzyme Interactions

Prostaglandins are synthesized from arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2). While this compound is a synthetic analog rather than an endogenously synthesized prostaglandin, its mechanism may involve interactions that indirectly or directly influence enzyme activity within prostaglandin pathways or related processes. For instance, other compounds affecting prostaglandin systems, like Triflusal, are known to block cyclooxygenase. iiab.me AM404, a metabolite of paracetamol, also inhibits cyclooxygenase. iiab.me The precise enzymatic interactions of this compound itself require further detailed characterization, but its functional outcome as an antisecretory agent implies an influence on pathways regulated by enzymes involved in gastric function.

Intracellular Signaling Pathways Modulated by this compound

The interaction of prostaglandin analogs like this compound with prostanoid receptors typically triggers specific intracellular signaling cascades mediated by G proteins. Activation of different prostanoid receptor subtypes can lead to the modulation of various downstream effectors. For example, the EP1 receptor, a prostanoid receptor subtype, is known to mobilize G proteins containing the Gq alpha subunit, stimulating the Phosphoinositide 3-kinase pathway and increasing intracellular calcium levels. wikidoc.org This can activate protein kinase C isoforms and other calcium-sensitive pathways. The IP receptor, another prostanoid receptor, can stimulate Gs alpha subunit complexes, leading to increased intracellular cAMP levels and activation of protein kinase A-dependent pathways. wikidoc.org While the specific pathways activated by this compound are not explicitly detailed, its action as a prostaglandin analog suggests it likely modulates similar G protein-coupled signaling cascades depending on the specific receptor subtypes it interacts with.

Downstream Cellular Effects and Biological Responses

The modulation of intracellular signaling pathways by this compound leads to specific downstream cellular effects and biological responses, most notably its antisecretory activity. hodoodo.comgoogle.comgoogle.com This effect is crucial in the context of gastric function, where prostaglandins play a regulatory role in gastric acid secretion and mucosal protection. The precise cellular mechanisms by which this compound exerts its antisecretory effect involve the integrated outcome of the signaling pathways it modulates, ultimately leading to a reduction in acid output from gastric parietal cells and potentially enhancing mucosal defense mechanisms. The diverse biological roles of prostaglandins mean that interaction with their receptors can influence a wide array of cellular functions depending on the tissue and receptor subtype involved. who.int

Structure Activity Relationship Sar Studies of Deprostil and Its Analogs

Design Principles for Deprostil Analogs and Derivatives

The design of this compound analogs and derivatives is guided by the principles of medicinal chemistry, aiming to identify structural modifications that enhance desired pharmacological properties while minimizing undesirable ones. This compound itself is an analog of prostaglandin (B15479496) E2, incorporating specific structural features that confer oral activity and gastric antisecretory effects. archive.orglivre21.comvdoc.pub Early SAR studies on related anticholinergic compounds, for instance, revealed that the requirements for activity could be reduced to an ester of benzilic acid with an alcohol related to ethanolamine, with cyclic aminoalcohols tending to be more active. archive.org For this compound, specific chemical features, such as the presence of a methyl group at a particular position (C-15), have been shown to be important for its activity and oral bioavailability. archive.orgvdoc.pub Modifications around the prostaglandin core structure, including alterations to the side chains and the cyclopentane (B165970) ring, are common strategies in designing analogs. The goal is often to modulate receptor binding affinity, metabolic stability, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to build mathematical models that correlate the structural properties of compounds with their biological activities. wikipedia.orgnih.govscienceforecastoa.comresearchgate.net These models can then be used to predict the activity of new, untested compounds. wikipedia.orgcollaborativedrug.comscienceforecastoa.complos.org

2D and 3D-QSAR Models

QSAR models can be broadly classified into 2D and 3D approaches. 2D-QSAR models use molecular descriptors calculated from the 2D structure of a molecule, such as topological indices, electronic properties, and physicochemical parameters like logP (lipophilicity) and molecular weight. youtube.comresearchgate.netnih.govyoutube.comslideshare.net These descriptors capture various aspects of molecular structure and properties. youtube.comyoutube.com 3D-QSAR models, on the other hand, consider the three-dimensional arrangement of atoms and associated fields, such as steric and electrostatic interactions. slideshare.netdrugdesign.orgnih.govnih.gov Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that relates variations in biological activity to changes in the steric and electrostatic fields around a set of aligned molecules. slideshare.netdrugdesign.orgnih.govnih.gov These models often provide contour maps that visually highlight regions where specific field properties are important for activity. slideshare.net

Predictive Modeling of Biological Activity

Predictive modeling of biological activity using QSAR involves developing a statistical relationship between molecular descriptors and experimental biological data for a training set of compounds. wikipedia.orgnih.govscienceforecastoa.comresearchgate.netplos.orgnih.gov This relationship, or model, is then used to predict the activity of compounds in a test set or entirely novel chemical entities. wikipedia.orgcollaborativedrug.comscienceforecastoa.complos.org The accuracy and reliability of a QSAR model are assessed through various statistical validation methods, including internal validation (e.g., cross-validation) and external validation using an independent test set. nih.govresearchgate.net Successful predictive models can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing based on their predicted activity profiles. collaborativedrug.complos.orgnih.gov

Impact of Stereochemistry on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity and selectivity of drugs, including prostaglandin analogs like this compound. justia.comsolubilityofthings.comsci-hub.se Different stereoisomers (molecules with the same chemical formula but different spatial arrangements) can interact differently with biological targets, leading to significant differences in potency, efficacy, and even safety profiles. solubilityofthings.comsci-hub.se In the case of this compound, studies with resolved epimers have shown that the unnatural epimer at a specific chiral center (C-15) was more potent than the natural isomer. archive.orgvdoc.pub This highlights the importance of controlling and understanding the stereochemistry during the synthesis and evaluation of this compound analogs to optimize their biological activity. sci-hub.se The precise spatial orientation of functional groups is crucial for optimal binding to the target receptor, and even subtle changes in stereochemistry can drastically alter this interaction. solubilityofthings.com

Fragment-Based and Scaffold Hopping Approaches in this compound Analog Design

Fragment-Based Drug Design (FBDD) and Scaffold Hopping are strategies used in medicinal chemistry to identify and design novel compounds with desired biological activities. github.ioopenaccessjournals.comfrontiersin.orgarxiv.orgmdpi.comlifechemicals.complos.orgnih.govnih.gov FBDD involves identifying small, low-molecular-weight fragments that bind weakly to a target protein and then growing or linking these fragments to create more potent compounds. openaccessjournals.comfrontiersin.orgmdpi.comlifechemicals.com This approach allows for the exploration of a diverse chemical space starting from smaller building blocks. openaccessjournals.comfrontiersin.org Scaffold hopping, on the other hand, aims to replace the core structure (scaffold) of a known active compound with a different one while retaining the essential pharmacophoric features responsible for activity. github.ioarxiv.orgplos.orgnih.govnih.gov This can lead to the discovery of structurally novel compounds with potentially improved properties, such as different ADME (Absorption, Distribution, Metabolism, and Excretion) profiles or reduced toxicity. github.ioplos.org While direct application of these methods specifically to this compound is not extensively detailed in the provided search results, these approaches represent modern strategies that could be applied in the design and discovery of new this compound analogs by using fragments that mimic key interactions of this compound or by identifying novel scaffolds that can present similar functional groups in the correct spatial orientation for gastric antisecretory activity. github.ioopenaccessjournals.comfrontiersin.orgarxiv.orgmdpi.comlifechemicals.complos.orgnih.govnih.gov

Computational and Theoretical Chemistry Approaches in Deprostil Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of techniques used to represent and simulate the behavior of molecules. These methods allow researchers to explore molecular structures, dynamics, and interactions over time.

Conformational Analysis of Deprostil

Conformational analysis is a fundamental aspect of molecular modeling, focused on assessing the three-dimensional spatial arrangements, energies, and stability of different conformers of a molecule umanitoba.cawustl.edu. Computational methods are essential for exhaustively exploring the potential energy surface of molecules to identify low-energy conformers, which are the most relevant states under physiological conditions wustl.edu. Understanding the conformational landscape of this compound is crucial because the specific 3D shape of a molecule dictates how it can interact with other molecules, such as proteins or receptors umanitoba.ca. Computational techniques, including systematic and stochastic search procedures, can be employed to generate and evaluate various conformers, providing insights into the molecule's flexibility and preferred shapes wustl.edu. This analysis helps in understanding the intrinsic properties of this compound and serves as a starting point for further simulation studies.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems at the atomic level researchgate.netvolkamerlab.org. This technique simulates the movement of atoms and molecules over time according to the laws of physics, offering a dynamic view of molecular interactions that static methods cannot provide volkamerlab.orgyoutube.com. In the context of this compound research, MD simulations can be used to study its interactions with potential biological targets, such as proteins. These simulations can provide accurate estimates of the thermodynamics and kinetics associated with drug-target interaction and binding researchgate.net. By simulating the complex of this compound with a target protein, researchers can observe conformational changes in both the ligand and the protein upon binding, analyze the stability of the complex, and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity researchgate.netmdpi.com. Analyses such as Root Mean Square Deviation (RMSD) can reveal the stability and flexibility of the protein-ligand complex over the simulation time volkamerlab.org. MD simulations create a more natural environment for studying molecular interactions compared to static docking studies youtube.com.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations utilize the principles of quantum mechanics to determine the electronic structure of molecules microsoft.comnorthwestern.edu. This provides a detailed understanding of how electrons are distributed within the molecule, which is fundamental to explaining its chemical properties and behavior microsoft.com. For this compound, quantum chemical methods, such as Density Functional Theory (DFT), can be applied to calculate properties like molecular orbitals, charge distribution, electrostatic potential, and spectroscopic parameters researchgate.net. These calculations are essential for understanding the molecule's reactivity, potential sites for chemical modifications, and how it might interact with other molecules through electrostatic or covalent forces microsoft.comnorthwestern.edu. By solving the Schrödinger equation (approximately for larger molecules), quantum chemistry allows researchers to predict properties and understand why a compound exhibits certain behaviors microsoft.com.

In Silico Screening and Virtual Ligand Design for this compound Derivatives

In silico screening, also known as virtual screening (VS), is a computational technique used to evaluate large databases of molecular structures to identify potential drug candidates or compounds that are likely to bind to a specific biological target mdpi.commdpi.com. This approach significantly reduces the number of compounds that need to be experimentally tested, saving time and resources mdpi.com. VS can be broadly categorized into structure-based virtual screening (SBVS), which utilizes the 3D structure of the target, and ligand-based virtual screening (LBVS), which relies on the properties of known active molecules mdpi.commdpi.comjmpas.com.

For this compound research, VS could involve screening libraries of compounds to find molecules that are structurally similar to this compound (LBVS) or docking this compound and potential derivatives into the binding site of a target protein (SBVS) to predict their binding poses and affinities jmpas.comnih.gov. Molecular docking is a key technique in SBVS, aiming to predict how a ligand binds to a receptor and estimating the binding affinity using scoring functions jmpas.comnih.gov. This allows for the virtual design and evaluation of this compound derivatives by predicting how modifications to the this compound structure might affect its binding to a target jmpas.comnih.gov.

Application of Machine Learning and Artificial Intelligence in this compound Research

Advanced Analytical Methodologies in Deprostil Research

Spectroscopic Characterization of Deprostil and its Molecular Complexes

Spectroscopic methods are fundamental for elucidating the structure of this compound and studying its interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed. NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the hydrogen and carbon frameworks of the molecule, helping to confirm its reported structure (C21H38O4). cymitquimica.comnih.govcymitquimica.com IR spectroscopy can identify key functional groups present in this compound, such as hydroxyl, carbonyl, and carboxylic acid moieties. cymitquimica.comcymitquimica.com Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is invaluable for determining the exact molecular weight and elemental composition of this compound, as well as for identifying impurities or metabolites. The molecular weight of this compound is reported as 354.50 g/mol . cymitquimica.com

While specific spectral data for this compound were not found in the provided results, these spectroscopic techniques are standard for the comprehensive characterization of organic molecules and their complexes. For studying molecular complexes involving this compound, techniques like spectroscopic titration can be used to investigate binding events and conformational changes upon interaction with other molecules.

Chromatographic and Electrophoretic Techniques for Purity and Analog Profiling

Chromatographic and electrophoretic methods are essential for assessing the purity of this compound and for profiling related analogs or impurities that may be present during synthesis or storage.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity analysis and separation of related substances. iiab.me Various HPLC modes, such as reversed-phase HPLC, would be utilized with appropriate detectors (e.g., UV-Vis, PDA, or mass spectrometry) to quantify this compound and identify impurities. iiab.me The purity of this compound is typically reported as a minimum percentage, such as Min. 95%. cymitquimica.com Gas Chromatography (GC), often coupled with MS (GC-MS), can also be applied, particularly if this compound or its derivatives are volatile or can be suitably derivatized.

Electrophoretic techniques, such as Capillary Electrophoresis (CE), can offer high-resolution separations based on charge and size. scribd.comsahealth.sa.gov.aufda.govwikidoc.org While less commonly used for small, neutral organic molecules compared to charged species or biomolecules, specialized CE modes could potentially be developed for this compound or its charged derivatives, or for analyzing its interactions with charged binding partners. The search results mention electrophoresis in a general context and in relation to protein analysis. scribd.comsahealth.sa.gov.aufda.govwikidoc.org

Chromatographic methods, particularly HPLC, are routinely used in the analysis of prostaglandin (B15479496) analogs for purity and the separation of isomers and related compounds. sci-hub.seiiab.me

Biophysical Techniques for Studying Molecular Interactions

Biophysical techniques are crucial for understanding how this compound interacts with biological targets, such as receptors or enzymes, given its reported study as a potential bronchodilator and gastric antisecretory agent. sci-hub.segoogleapis.comgoogle.comgoogleapis.com These techniques provide insights into binding affinity, kinetics, and conformational changes. criver.comnih.gov

Ligand-Target Binding Kinetics and Thermodynamics

Studying the binding of this compound to its target(s) involves determining the kinetics (association and dissociation rates) and thermodynamics (affinity, enthalpy, entropy) of the interaction. Techniques such as Surface Plasmon Resonance (SPR) or Bio-layer Interferometry (BLI) can provide real-time data on binding and dissociation rates, allowing for the calculation of association (kon) and dissociation (koff) rate constants, and subsequently the equilibrium dissociation constant (KD). bmglabtech.comvanderbilt.eduelifesciences.org

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events, providing a complete thermodynamic profile, including enthalpy (ΔH), entropy (ΔS), and the binding constant (KA, from which KD can be calculated). nih.gov

While specific binding data for this compound were not found, these techniques are standard for characterizing ligand-target interactions in drug discovery and biochemistry. bmglabtech.comvanderbilt.eduelifesciences.org this compound is listed as a ligand for the Prostaglandin EP1 receptor. handwiki.org

Conformational Changes Induced by this compound Binding

Binding of a small molecule like this compound to a larger biological target can induce conformational changes in the target. Techniques to detect and characterize these changes include Circular Dichroism (CD) spectroscopy (for changes in protein secondary structure), fluorescence spectroscopy (if the target or this compound is fluorescent or can be labeled), and potentially NMR spectroscopy (for detailed structural insights into the binding interface and conformational dynamics). criver.comvanderbilt.edu Differential Scanning Calorimetry (DSC) can also be used to study the thermal stability of a protein target and how it is affected by ligand binding. criver.com

The search results mention conformational changes in a general chemical synthesis context sci-hub.se, but not specifically related to this compound binding to a biological target. However, the biophysical techniques listed are standard for such investigations.

High-Throughput Screening and Miniaturized Analytical Platforms

High-Throughput Screening (HTS) is a methodology used to rapidly test large libraries of compounds for a specific biological activity or interaction. bmglabtech.comwikipedia.orgyoutube.com While HTS itself is a process rather than a single analytical technique, it relies heavily on miniaturized analytical platforms and sensitive detection methods. bmglabtech.comwikipedia.orgyoutube.com

In the context of this compound research, HTS could be used to screen libraries of this compound analogs or other compounds for activity at a specific prostaglandin receptor or enzyme. wikidoc.orghandwiki.org These screens typically utilize miniaturized assay formats, such as 96, 384, or 1536-well plates, and automated liquid handling systems. bmglabtech.comwikipedia.org Detection methods commonly employed in HTS include fluorescence, luminescence, and absorbance-based assays, which can be read rapidly using plate readers. bmglabtech.comwikipedia.orgyoutube.comreddit.com

Miniaturized analytical platforms, such as microfluidic devices, offer the potential for performing analyses with smaller sample volumes and faster analysis times. While not specifically mentioned in relation to this compound in the search results, these platforms are increasingly used in drug discovery and analytical chemistry for applications like reaction screening, binding assays, and separation science.

HTS is a powerful tool for identifying potential drug candidates or characterizing the activity profiles of compounds like this compound and its analogs on a large scale. bmglabtech.comwikipedia.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound15942728

Data Tables

While specific quantitative data from analytical studies of this compound were not extensively available in the provided search results, the following table illustrates the types of data that would be generated from the discussed analytical methodologies.

Analytical TechniqueType of Data GeneratedRelevance to this compound Research
Spectroscopy
NMRChemical shifts, coupling constants, peak integralsStructure confirmation, identification of functional groups
IRAbsorption frequencies of functional groupsIdentification of key chemical bonds and functional groups
Mass SpectrometryMolecular weight, fragmentation pattern, elemental compositionConfirmation of molecular formula, identification of impurities
Chromatography
HPLCRetention time, peak area, peak purityPurity assessment, separation and quantification of impurities/analogs
GC-MSRetention time, mass spectrumIdentification and quantification of volatile impurities/analogs
Biophysics
SPR/BLIAssociation rate (kon), dissociation rate (koff)Kinetics of binding to target molecules
ITCBinding constant (KA/KD), enthalpy (ΔH), entropy (ΔS)Thermodynamics and affinity of binding
CDChanges in ellipticityAssessment of conformational changes in target proteins
FluorescenceEmission intensity, wavelength shifts, anisotropyLigand binding, conformational changes, protein-ligand interactions
DSCMelting temperature (Tm), heat capacity changesThermal stability of target proteins, effect of ligand binding
HTS
Various (e.g., fluorescence, luminescence)Signal intensity (indicating activity or binding)Rapid screening of this compound or analogs against biological targets

This table represents the typical output and application of these analytical techniques in the study of a compound like this compound. Specific numerical data would be included in a research article based on experimental findings.

Future Directions and Emerging Research Avenues for Deprostil

Development of Novel Deprostil Analogs with Enhanced Specificity

A key direction in the future research of this compound involves the rational design and synthesis of novel analogs. The goal is to develop compounds that retain or enhance the desired antisecretory activity while improving specificity for particular biological targets, such as specific prostaglandin (B15479496) receptors or downstream signaling pathways. This approach is fundamental in medicinal chemistry to potentially reduce off-target effects and improve the therapeutic index. Historically, studies with resolved epimers of this compound have indicated that structural modifications can influence potency theswissbay.ch. Future efforts could leverage modern computational chemistry and structure-based drug design techniques to predict favorable modifications to the this compound scaffold. Subsequent targeted synthesis and rigorous in vitro and in vivo evaluation of these novel analogs would be crucial to identify candidates with improved specificity profiles. While the provided search results highlight the general importance of developing novel analogs for enhanced specificity across different compound classes theswissbay.chgoogle.comnih.gov, specific detailed research on recent this compound analog development in the publicly available literature appears limited.

Integration of Omics Technologies in this compound Research

Integrating omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a comprehensive understanding of this compound's effects at a systems level. While the search results emphasize the transformative potential of omics integration in deciphering complex disease mechanisms and identifying biomarkers nih.govnih.govyoutube.comresearchgate.net, specific published studies applying these technologies directly to this compound research were not identified. Future research could utilize transcriptomics to analyze global gene expression changes in relevant cell types or tissues upon exposure to this compound, potentially revealing affected pathways beyond its known antisecretory action. Proteomics could provide insights into the proteins whose expression or modification is altered by this compound. Metabolomics could help in understanding the metabolic footprint of this compound activity. Integrating data from multiple omics layers could provide a more holistic view of how this compound interacts with biological systems, potentially leading to the identification of novel mechanisms, biomarkers for predicting response, or insights into individual variability in response nih.govnih.govyoutube.comresearchgate.net.

Advanced Preclinical Models for Translational Research

The successful translation of research findings from the laboratory to clinical application relies heavily on the use of appropriate preclinical models. For this compound, employing advanced preclinical models that more accurately recapitulate the complexity of human physiology and relevant disease states is a critical future direction. While the search results discuss the importance of improving preclinical models for better predictive validity in areas like pain research and drug development generally youtube.comdovetail.comquestionpro.com, specific advanced models used for this compound were not detailed. Future research could explore the use of complex in vitro systems, such as organoids or microfluidic devices simulating gastrointestinal tissue, to study this compound's effects on secretion and other cellular processes in a more physiologically relevant environment. Furthermore, utilizing animal models that exhibit characteristics of conditions where antisecretory agents are beneficial, and employing advanced imaging or monitoring techniques within these models, could provide more translatable data on efficacy and pharmacodynamics youtube.comdovetail.comquestionpro.com. Patient-derived xenograft models or induced pluripotent stem cell-based models could also offer valuable platforms for personalized preclinical investigations.

Challenges and Opportunities in this compound Research

Research into this compound, particularly in exploring these future avenues, is accompanied by both challenges and opportunities. A primary challenge may lie in the competitive landscape of pharmaceutical research and the need to demonstrate a clear advantage or novel application for this compound or its analogs compared to existing therapies. The significant investment required for advanced research, including analog synthesis, omics studies, and sophisticated preclinical modeling, presents a financial hurdle. Furthermore, the complexity of biological systems and potential off-target interactions remain inherent challenges in drug research.

Q & A

Q. What are the established methodologies for synthesizing Deprostil, and how do purity levels impact pharmacological validation?

this compound synthesis typically follows prostaglandin analog protocols, involving stereoselective reactions (e.g., Corey lactone intermediate) . Purity validation requires HPLC (≥98% purity) coupled with mass spectrometry for structural confirmation. Contaminants above 2% may skew in vitro assays (e.g., COX inhibition studies), necessitating repeated crystallization steps .

Q. What in vitro and in vivo models are validated for studying this compound’s mechanism of action?

Standard models include:

  • In vitro : COX-1/2 enzyme inhibition assays (IC₅₀ calculations) and cell-based inflammation models (e.g., IL-6/IL-8 quantification in human macrophages) .
  • In vivo : Rodent ulcerogenesis models (e.g., ethanol-induced gastric lesions) with dose-response curves (1–10 mg/kg) . Methodological rigor requires blinding and randomized allocation to reduce bias .

Q. How should researchers address discrepancies in this compound’s reported pharmacokinetic parameters across studies?

Discrepancies (e.g., bioavailability ranging 40–65%) may stem from formulation differences (enteric coating vs. suspensions) or species-specific metabolism. Cross-validate findings using standardized protocols (e.g., USP dissolution testing) and control for variables like fasting state .

Advanced Research Questions

Q. How can experimental design mitigate confounding factors in this compound’s anti-inflammatory efficacy studies?

  • Control groups : Include NSAID comparators (e.g., indomethacin) and vehicle controls.
  • Statistical power : Use a priori power analysis (α=0.05, β=0.2) to determine sample size .
  • Batch variability : Pre-screen this compound batches via NMR to confirm consistency .
  • Data normalization : Express results as % inhibition relative to baseline cytokine levels .

Q. What analytical strategies resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with ulcer reduction rates .
  • Tissue distribution studies : Use radiolabeled this compound (³H or ¹⁴C) to assess gastric mucosal uptake .
  • Meta-analysis : Aggregate historical data to identify covariates (e.g., age, comorbidities) affecting outcomes .

Q. What are the best practices for characterizing this compound’s off-target effects in preclinical studies?

  • Panel screening : Test against 50+ GPCRs and ion channels (e.g., Eurofins SafetyScreen) .
  • Transcriptomics : RNA-seq of treated tissues to identify dysregulated pathways .
  • Dose escalation : Conduct NOAEL (No Observed Adverse Effect Level) studies in two species (rat and dog) .

Q. How should researchers optimize this compound’s formulation to enhance stability without altering bioactivity?

  • Excipient screening : Test antioxidants (e.g., BHT) and pH modifiers in accelerated stability studies (40°C/75% RH for 6 months) .
  • Solid-state analysis : Use XRD and DSC to monitor polymorphic transitions .
  • Bioequivalence testing : Compare AUC and Tₘₐₓ of reformulated vs. reference drug .

Q. What statistical methods are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Sigmoidal Emax models : Fit data using GraphPad Prism or R’s drc package .
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ values .
  • ANCOVA : Adjust for baseline covariates (e.g., baseline ulcer score) .

Q. How can interdisciplinary approaches (e.g., computational chemistry) improve this compound’s target specificity?

  • Molecular docking : Simulate this compound-COX-2 binding (AutoDock Vina) to identify key residues (e.g., Arg120, Tyr355) .
  • QSAR modeling : Predict analogs with reduced off-target activity using MOE or Schrödinger .
  • MD simulations : Assess binding stability over 100-ns trajectories (GROMACS) .

Q. What ethical and methodological considerations apply to clinical trials involving this compound?

  • Informed consent : Disclose risks of prostaglandin-related side effects (e.g., diarrhea) .
  • Endpoint selection : Use validated scales (e.g., Lanza score for gastroscopy) .
  • Data transparency : Pre-register trials on ClinicalTrials.gov and share negative results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.